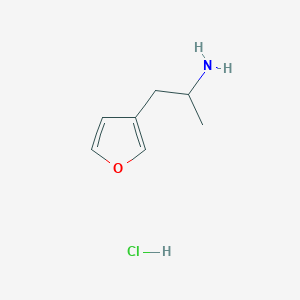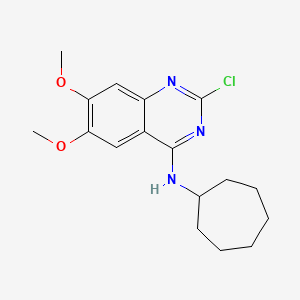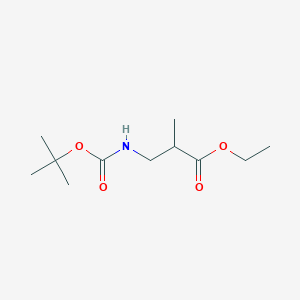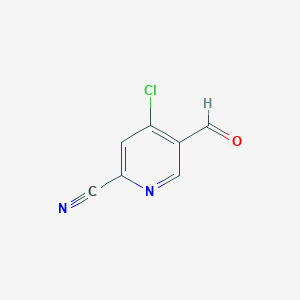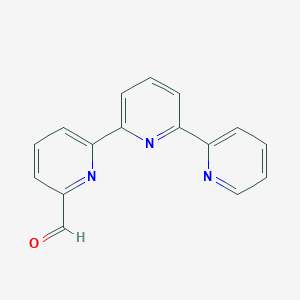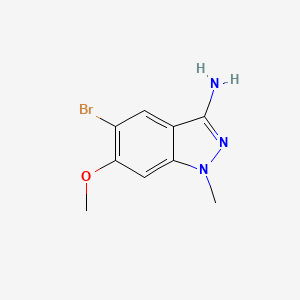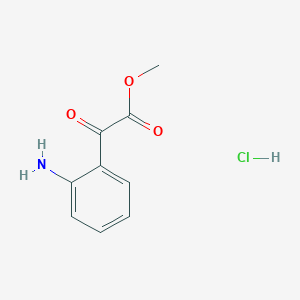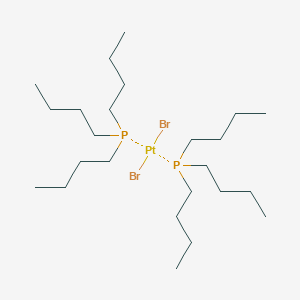
Fmoc-D-norArg(Pbf)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-norArg(Pbf)-OH is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidine group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-norArg(Pbf)-OH typically involves the following steps:
Protection of the Guanidine Group: The guanidine group of D-norarginine is protected using the Pbf group. This is usually achieved by reacting D-norarginine with Pbf chloride in the presence of a base such as triethylamine.
Protection of the N-Terminus: The N-terminus of the protected D-norarginine is then protected using the Fmoc group. This is done by reacting the intermediate with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of Fmoc-D-norArg(Pbf)-OH follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-norArg(Pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using trifluoroacetic acid (TFA).
Coupling: Peptide coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) are commonly used.
Major Products
The major products formed from these reactions are peptides with the desired sequence, free from the protecting groups.
Aplicaciones Científicas De Investigación
Fmoc-D-norArg(Pbf)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of Fmoc-D-norArg(Pbf)-OH involves the formation of peptide bonds through nucleophilic attack by the amino group of one amino acid on the carbonyl carbon of another. The protecting groups (Fmoc and Pbf) prevent side reactions, ensuring the formation of the desired peptide sequence.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Arg(Pbf)-OH: Similar to Fmoc-D-norArg(Pbf)-OH but with a different side chain structure.
Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, with different protecting groups.
Uniqueness
Fmoc-D-norArg(Pbf)-OH is unique due to its specific protecting groups, which provide stability and prevent side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
Propiedades
Fórmula molecular |
C33H38N4O7S |
|---|---|
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
(2R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-16-33(4,5)44-28(18)25)45(41,42)37-31(34)35-15-14-27(30(38)39)36-32(40)43-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-13,26-27H,14-17H2,1-5H3,(H,36,40)(H,38,39)(H3,34,35,37)/t27-/m1/s1 |
Clave InChI |
HEAUFWFESGQUMX-HHHXNRCGSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


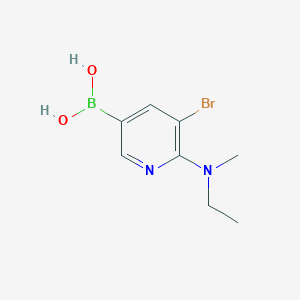

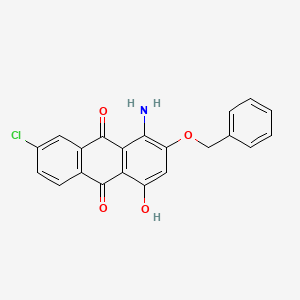
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
